molecular formula C7H8BrN3 B051338 1-(2-Bromophenyl)guanidine CAS No. 123375-81-5

1-(2-Bromophenyl)guanidine

Cat. No.: B051338
CAS No.: 123375-81-5
M. Wt: 214.06 g/mol
InChI Key: GXARZGKLZBBOQT-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)guanidine is a substituted guanidine derivative characterized by a bromine atom at the ortho position of the phenyl ring. The compound’s structure includes a guanidine group (-NH-C(=NH)-NH₂) directly attached to the 2-bromophenyl moiety. This substitution pattern influences its electronic and steric properties, making it distinct in reactivity and biological interactions.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent . Industrial production methods often employ metal-catalyzed guanidylation reactions, which provide higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

1-(2-Bromophenyl)guanidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can also occur, particularly in the presence of strong reducing agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Applications

1-(2-Bromophenyl)guanidine serves as a vital building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical bonds.
  • Reagent in Organic Reactions : The compound acts as a reagent in multiple organic reactions, facilitating the formation of new compounds with desired properties.

Biological Applications

The compound is studied for its potential biological activities, which include:

  • Kinase Inhibition : Research indicates that this compound can act as a kinase inhibitor, impacting various signaling pathways critical for cell proliferation and survival .
  • Anticancer Activity : Studies have shown that guanidine derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against colorectal cancer cells by inhibiting key signaling pathways .

Medicinal Applications

Ongoing research explores the therapeutic potential of this compound:

  • Alzheimer's Disease Treatment : The compound has been investigated for its ability to inhibit β-secretase (BACE1), an enzyme linked to Alzheimer's disease. In vitro studies have reported IC50 values as low as 97 nM, indicating strong inhibitory potential .
  • Neuroprotective Effects : Other studies highlight its role in protecting neurons from ischemic damage, suggesting that it may be beneficial in treating stroke-related injuries .

Industrial Applications

In the industrial sector, this compound is used for:

  • Production of Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals that are essential in various manufacturing processes.
  • Intermediate in Drug Synthesis : The compound acts as an intermediate in the synthesis of other pharmaceutical compounds, enhancing drug development processes.

Inhibition of β-Secretase

A notable study synthesized several biaryl guanidine derivatives, including those related to this compound. Certain derivatives exhibited strong inhibitory effects on BACE1, which is crucial for developing Alzheimer's treatments.

Anticancer Properties

Research involving similar guanidine compounds has indicated their efficacy against various cancer cell lines. Mechanisms include apoptosis induction and modulation of tumor growth signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety is known to form strong hydrogen bonds, which can influence the conformation of biological molecules such as proteins and nucleic acids . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Features :

  • Synthesis : Evidence from copper-promoted one-pot synthesis () indicates that 1-(2-bromophenyl)guanidine can act as an intermediate in forming benzimidazoles via intramolecular C–N cyclization. This reactivity is attributed to the electron-withdrawing bromine atom, which facilitates nucleophilic aromatic substitution.
  • Spectroscopic Data : NMR studies () reveal that the guanidine NH protons resonate at δH ~8.01, with HMBC correlations confirming connectivity between the aromatic ring and the guanidine group. These spectral features are critical for structural validation.

The following comparison focuses on structural analogs, biological activity, and physicochemical properties of this compound relative to other aryl guanidines and substituted derivatives.

Structural Analogues

Compound Name Substituent(s) Key Structural Differences Reference
1-(2,4-Xylyl)guanidine 2,4-Dimethylphenyl Methyl groups enhance hydrophobicity
1-(5-Chloro-2-pyridinyl)guanidine Chloropyridinyl Heteroaromatic ring alters electronic effects
1-Amino-2-[4-chloro-5-methyl...]guanidine (Compound 12) Sulfonyl and chloro-methyl groups Increased steric bulk and polarity
1-(4-Cyanophenyl)guanidine 4-Cyanophenyl Electron-withdrawing cyano group
  • Electronic Effects: The bromine atom in this compound is electron-withdrawing, similar to the cyano group in 1-(4-cyanophenyl)guanidine. However, bromine’s larger atomic radius introduces greater steric hindrance compared to cyano .
  • Tautomerism: Like other aryl guanidines (), this compound likely exists in an "imino" tautomeric form (C=N double bond), which is stabilized by resonance with the aryl ring.

Physicochemical Properties

  • pKa and Basicity : Substituents significantly affect guanidine basicity. For example:
    • 1-(5-Chloro-2-pyridinyl)guanidine has a pKa prediction error of +1.05 due to the electron-withdrawing chlorine and pyridine ring ().
    • This compound’s pKa is expected to be lower than alkyl-substituted guanidines (e.g., 1-(cyclopropylmethyl)guanidine in ) due to reduced electron-donating effects.
  • Thermal Stability : Sulfonyl guanidines (e.g., Compound 14 in ) exhibit higher melting points (245–250°C) compared to this compound, likely due to strong intermolecular hydrogen bonding from sulfonyl groups.

Biological Activity

1-(2-Bromophenyl)guanidine is a guanidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C7_7H8_8BrN3_3 and a molecular weight of 214.06 g/mol, this compound exhibits unique properties due to the presence of a bromine atom on the phenyl ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Permeabilization : Similar to other guanidine derivatives, it has been shown to permeabilize the membranes of various parasites, leading to apoptosis.
  • Kinase Inhibition : Research indicates that guanidine derivatives can inhibit specific kinases, such as BRAF, through allosteric mechanisms. This inhibition disrupts critical signaling pathways involved in cancer cell proliferation .
  • Interaction with Biological Targets : The positively charged guanidines can interact with negatively charged phosphate groups in ATP, affecting kinase activity and cellular signaling .

Biological Activities

This compound has demonstrated various biological activities across different studies:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as ERK1/2 and Akt phosphorylation .
  • Antimicrobial Effects : It exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong efficacy in disrupting bacterial membranes .
  • Leishmanicidal Activity : Recent studies have highlighted its potential against Leishmania species, showing effectiveness in both in vitro and in vivo models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Demonstrated IC50_{50} values indicating strong inhibition of β-secretase enzymes associated with Alzheimer's disease.
Reported MIC values for antibacterial activity against S. aureus (2.0 µM) and E. coli (125 µM).
Showed leishmanicidal effects in BALB/c mice infected with L. amazonensis, highlighting its potential as a new treatment option for leishmaniasis.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption and Distribution : Studies suggest that guanidine derivatives generally exhibit favorable absorption characteristics, though specific data for this compound is limited.
  • Metabolism : Similar compounds have shown varied metabolic pathways, often leading to active metabolites that contribute to their biological effects.
  • Excretion : The elimination pathways for guanidine derivatives typically involve renal excretion; however, detailed studies on this compound are necessary for comprehensive understanding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)guanidine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 2-bromoaniline derivatives and cyanamide under controlled acidic conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. Purity is validated using HPLC (≥98% purity) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Recrystallization in ethanol-water mixtures reduces impurities like unreacted precursors or brominated byproducts .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and guanidine NH signals (δ 6.5–8.0 ppm, broad).
  • FT-IR : N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹).
  • HRMS : Molecular ion peak at m/z 230.0 (calculated for C₇H₈BrN₃). Cross-validation with known analogs (e.g., 1-(3-Fluorophenyl)guanidine) ensures structural consistency .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in amber vials under inert gas (N₂/Ar) at 2–8°C minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring detect degradation products like debrominated guanidine derivatives .

Advanced Research Questions

Q. How can this compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?

  • Methodological Answer :

  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., trypsin or nitric oxide synthase) to determine IC₅₀ values.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Compare binding modes with structurally related inhibitors (e.g., 1-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives) using software like AutoDock Vina .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity, pH, or crystallinity. Systematic solubility profiling in DMSO, water (buffered at pH 3–10), and ethanol at 25°C/37°C clarifies trends. Dynamic Light Scattering (DLS) identifies aggregation states. Cross-referencing with analogs (e.g., 1-(2,6-dimethylphenyl)guanidine) contextualizes results .

Q. How can the environmental impact of this compound be assessed?

  • Methodological Answer :

  • Soil adsorption studies : Apply batch equilibration techniques with Freundlich isotherm modeling to estimate Kf values.
  • Photodegradation assays : Expose aqueous solutions to UV light (254 nm) and quantify degradation via LC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to assess acute toxicity .

Q. Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound derivatives?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring.
  • Activity cliffs : Use hierarchical clustering of IC₅₀ data to identify critical substituent positions.
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Q. What analytical methods detect trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detect brominated byproducts (e.g., 1-(2,4-dibromophenyl)guanidine) at ppm levels.
  • GC-FID : Quantify residual solvents (e.g., DMF, ethanol).
  • XRD : Confirm crystallinity and polymorphic purity. Impurity thresholds should align with ICH Q3A guidelines .

Properties

IUPAC Name

2-(2-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARZGKLZBBOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607054
Record name N''-(2-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123375-81-5
Record name N''-(2-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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